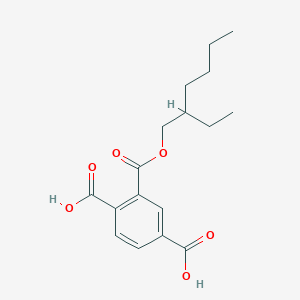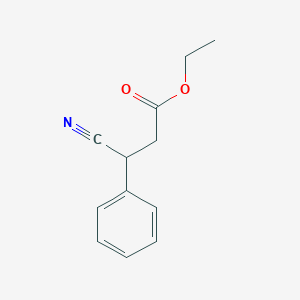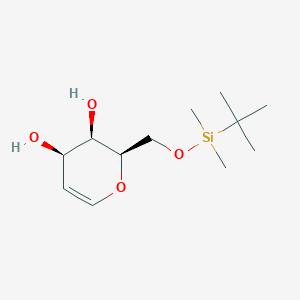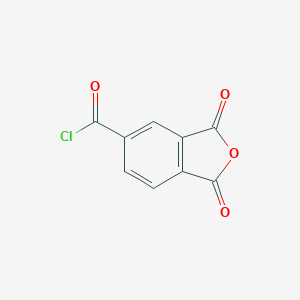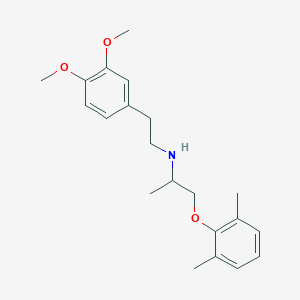
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This chemical compound has been extensively researched due to its potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
作用機序
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine agonist, which can increase the levels of dopamine in the brain. This dual mechanism of action is believed to be responsible for its potential therapeutic effects.
生化学的および生理学的効果
DMMDA-2 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It also has neuroprotective properties and can protect brain cells from damage caused by oxidative stress. Additionally, DMMDA-2 has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using DMMDA-2 in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using DMMDA-2 is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.
将来の方向性
There are several future directions for the research of DMMDA-2. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies could be conducted to investigate the safety and toxicity of DMMDA-2.
合成法
DMMDA-2 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 3,4-dimethoxyphenylacetone to form 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl)propan-1-one. This intermediate compound is then reacted with ethylamine to form DMMDA-2.
特性
CAS番号 |
113346-50-2 |
|---|---|
製品名 |
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane |
分子式 |
C21H29NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C21H29NO3/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5/h6-10,13,17,22H,11-12,14H2,1-5H3 |
InChIキー |
MXFHZPNMOBHODH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
同義語 |
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride DDPH DMPEAP phenoporlamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





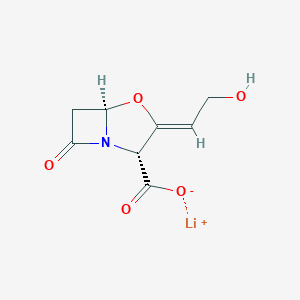

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)



